3-Methyl-2-(3-methylphenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(3-methylphenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-10(6-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONRUXKGIJCBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864472-00-3 | |
| Record name | 3-methyl-2-(3-methylphenyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 2 3 Methylphenyl Azetidine and Analogous Azetidine Structures
Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine ring can be accomplished through several strategic approaches, primarily involving the formation of a carbon-nitrogen or a carbon-carbon bond in the final ring-closing step.
Intramolecular Cyclization Reactions in Azetidine Synthesis
Intramolecular cyclization is a cornerstone in the synthesis of azetidines. This approach typically involves a γ-amino alcohol or a related derivative where a nucleophilic nitrogen atom displaces a leaving group at the γ-position. The success of this 4-exo-tet cyclization is influenced by the nature of the substrate and the reaction conditions.
A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to 3-hydroxyazetidines. rsc.org This method highlights the use of a Lewis acid to activate the epoxide ring, allowing for a subsequent intramolecular attack by the amine. The reaction proceeds with high yields and can tolerate various functional groups. rsc.org While this specific example leads to a 3-hydroxy substituted azetidine, the underlying principle of intramolecular nucleophilic attack is broadly applicable. For the synthesis of 3-Methyl-2-(3-methylphenyl)azetidine, a suitable precursor would be a 1-amino-2-methyl-1-(3-methylphenyl)-3-halopropane or a related derivative with a leaving group at the 3-position.
Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-Haloamine | Base (e.g., NaH, K₂CO₃) | Azetidine | Variable | ipb.pt |
| γ-Amino alcohol | Mitsunobu conditions (DEAD, PPh₃) | Azetidine | Moderate to Good | ipb.pt |
Cycloaddition Reactions for Azetidine Formation
[2+2] Cycloaddition reactions offer a powerful and atom-economical method for the construction of four-membered rings. The most relevant of these for azetidine synthesis is the aza-Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene. beilstein-journals.orgtsijournals.com The stereochemical outcome of this reaction can be influenced by the nature of the reactants and the reaction conditions.
For the synthesis of a 2,3-disubstituted azetidine such as this compound, the cycloaddition would occur between an imine derived from 3-methylbenzaldehyde (B113406) and propene. The regioselectivity and diastereoselectivity of such a reaction would be critical factors to control.
Another significant cycloaddition approach is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). smolecule.com These β-lactams can then be reduced to the corresponding azetidines.
Table 2: Cycloaddition Strategies for Azetidine Ring Formation
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Aza-Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical, can be stereoselective | beilstein-journals.orgtsijournals.com |
Ring Expansion and Contraction Approaches to Azetidines
The transformation of more readily available three- or five-membered rings into the azetidine core provides alternative synthetic pathways. Ring expansion of activated aziridines can furnish azetidines. For instance, treatment of N-tosylaziridines with a suitable one-carbon unit can lead to the corresponding N-tosylazetidine.
Conversely, ring contraction of five-membered heterocycles, such as pyrrolidines, can also yield azetidines. This is a less common but viable strategy.
Table 3: Ring Expansion and Contraction Methods for Azetidine Synthesis
| Starting Material | Transformation | Product | General Approach | Reference |
|---|---|---|---|---|
| Aziridine | Ring Expansion | Azetidine | Reaction with a one-carbon electrophile/nucleophile | tsijournals.com |
Reductive Transformations of Azetidin-2-ones to Azetidines
As mentioned in the context of cycloaddition reactions, β-lactams (azetidin-2-ones) are common precursors to azetidines. The reduction of the amide carbonyl group within the β-lactam ring provides a direct route to the corresponding azetidine. Various reducing agents can be employed for this transformation, with the choice of reagent depending on the other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes.
This two-step approach, involving the initial formation of a β-lactam followed by reduction, is a widely used and versatile strategy for accessing a diverse range of substituted azetidines.
Metal-Catalyzed Synthetic Routes to Substituted Azetidines
The use of transition metal catalysts has revolutionized the synthesis of complex organic molecules, and azetidine synthesis is no exception. Metal-catalyzed reactions can offer high levels of chemo-, regio-, and stereoselectivity.
Palladium-Catalyzed Cyclizations and Cross-Couplings
Palladium catalysts are particularly versatile in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of azetidine rings. beilstein-journals.org In this approach, a palladium catalyst facilitates the formation of a C-N bond through the activation of a typically unreactive C(sp³)-H bond. This method can provide access to functionalized azetidines from acyclic amine precursors.
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents onto a pre-formed azetidine ring. For example, the Suzuki or Stille coupling of a halo-substituted azetidine with an appropriate organometallic reagent can be used to install aryl or other groups. A palladium-catalyzed cross-coupling of 3-iodoazetidines with arylboronic acids has been reported to yield 2-aryl azetidines through a migration/coupling process. mdpi.comcore.ac.uk
Table 4: Palladium-Catalyzed Reactions in Azetidine Synthesis
| Reaction Type | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Intramolecular C(sp³)-H Amination | Amine with a directing group | Pd(II) catalyst, oxidant | Azetidine | beilstein-journals.org |
Lanthanide-Catalyzed Aminolysis Reactions
Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective Lewis acid catalysts for the synthesis of azetidines via intramolecular aminolysis of epoxides. nih.govfrontiersin.org This method offers a powerful route to substituted azetidines by promoting the regioselective ring-opening of cis-3,4-epoxy amines. nih.govresearchgate.net The high basicity of amine nucleophiles often poses a challenge for traditional acid catalysts, as the catalyst can be quenched. frontiersin.org However, lanthanide(III) triflates have been found to function as excellent catalysts for this transformation, tolerating various functional groups that might be sensitive to acid or possess Lewis basic properties. nih.govfrontiersin.org
The reaction proceeds via a C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the formation of the azetidine ring in high yields. nih.gov This approach is significant as it provides an alternative method for constructing an azetidine ring, which can serve as a versatile scaffold for further functionalization. nih.govfrontiersin.org The methodology has been successfully applied to a range of substrates, demonstrating its utility in synthesizing sterically complex nitrogen-containing compounds. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product likely influences the observed regioselectivity. nih.gov
| Substrate | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| cis-1-((3,4-epoxyhexyl)amino)-4-methoxybenzene | La(OTf)₃ (10 mol%) | CH₂Cl₂ | Reflux | 95 |
| cis-N-(3,4-epoxyhexyl)benzenesulfonamide | La(OTf)₃ (10 mol%) | CH₂Cl₂ | Reflux | 88 |
| cis-1-((4,5-epoxyheptyl)amino)-3-methylbenzene | La(OTf)₃ (10 mol%) | CH₂Cl₂ | Reflux | 92 |
Other Transition Metal-Mediated Approaches
Beyond lanthanides, a variety of other transition metals, including palladium, gold, and copper, have been instrumental in developing novel synthetic routes to azetidine structures.
Palladium-Catalyzed Reactions: Palladium catalysis has enabled the synthesis of azetidines through the intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.govorganic-chemistry.org This approach utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the C–H activation at the γ-position of an amine substrate, leading to cyclization. nih.govorganic-chemistry.orgresearchgate.net These methods are characterized by relatively low catalyst loadings, the use of inexpensive reagents, and convenient reaction conditions. acs.orgnih.govorganic-chemistry.org The reaction typically employs an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and a palladium catalyst such as Pd(OAc)₂. organic-chemistry.orglookchem.com This strategy has proven effective for creating various azabicyclic scaffolds, including those found in tropane-class alkaloids. lookchem.com A notable feature is the ability to functionalize substrates where the desired C–H oxidation site is near an electron-withdrawing group. rsc.org
Gold-Catalyzed Cyclizations: Gold catalysts have been employed in the flexible and stereoselective synthesis of azetidin-3-ones, which are valuable precursors for functionalized azetidines. scientific.netnih.govpsu.eduthieme-connect.com The key step involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov In this process, reactive α-oxo gold carbenes are generated as intermediates via intermolecular alkyne oxidation, which then undergo intramolecular N-H insertion to form the azetidine ring. nih.gov This method bypasses the need for potentially hazardous diazo compounds often used in other syntheses of azetidin-3-ones. nih.gov
Copper-Catalyzed Approaches: Copper catalysis has been pivotal in the development of highly enantioselective methods for producing 2,3-disubstituted azetidines. acs.orgbohrium.com One such strategy involves the boryl allylation of azetines. acs.orgbohrium.com Using a copper/bisphosphine catalyst system, a boryl group and an allyl group are installed across the C=C bond of the azetine, creating two new stereogenic centers with high levels of regio-, enantio-, and diastereoselectivity. acs.orgbohrium.com This reaction provides a direct route to chiral 2,3-disubstituted azetidines, which are challenging to synthesize using other methods. acs.org
| Metal | Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Intramolecular C(sp³)–H Amination | Pd(OAc)₂, Picolinamide (PA) directing group, PhI(OAc)₂ | Forms azetidine ring from unactivated C-H bonds. | acs.orgnih.govorganic-chemistry.org |
| Gold | Oxidative Cyclization of N-propargylsulfonamides | BrettPhosAuNTf₂, Pyridine-N-oxide oxidant | Synthesizes azetidin-3-ones via α-oxo gold carbene intermediates. | nih.govpsu.edu |
| Copper | Enantioselective Boryl Allylation of Azetines | Cu(OAc)₂·H₂O, Chiral bisphosphine ligand | Creates chiral 2,3-disubstituted azetidines with two new stereocenters. | acs.orgbohrium.com |
Stereoselective Synthesis of Azetidine Scaffolds
The construction of stereochemically defined azetidines is of paramount importance, and numerous stereoselective methods have been developed to control the spatial arrangement of substituents on the four-membered ring.
Diastereoselective Approaches
Diastereoselective strategies for synthesizing azetidines often rely on the influence of existing stereocenters in the starting material or the use of chiral auxiliaries to direct the formation of new stereocenters.
One effective method involves the use of chiral tert-butanesulfinamides as auxiliaries. rsc.orgacs.org In this approach, a 1,3-bis-electrophile like 3-chloropropanal (B96773) is condensed with the chiral auxiliary to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization yield the C2-substituted azetidine with high diastereoselectivity. acs.org This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl substituents at the C2 position. acs.org
Another approach is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the products can be confirmed by spectroscopic methods and X-ray crystallography. nih.gov Furthermore, the hydrogenation of substituted 1,2-dihydroazetes (azetines) can proceed with high diastereoselectivity, influenced by the catalyst and existing substituents, to yield cis-azetidines. researchgate.net
Enantioselective Synthesis
Enantioselective synthesis of azetidines aims to produce a single enantiomer of a chiral azetidine, often employing chiral catalysts or reagents.
A powerful organocatalytic method has been developed for the enantioselective synthesis of C2-functionalized azetidines starting from aldehydes. nih.gov The key step is an enantioselective α-chlorination of the aldehyde, followed by a series of transformations to build the azetidine ring, achieving high enantiomeric excess (ee). nih.gov
Transition metal catalysis is also a cornerstone of enantioselective azetidine synthesis. As mentioned previously, the copper-catalyzed boryl allylation of azetines is a highly enantioselective process that constructs chiral 2,3-disubstituted azetidines. acs.orgbohrium.com Similarly, gold-catalyzed cyclization of N-propargylsulfonamides derived from chiral sulfinimines allows for the preparation of chiral azetidin-3-ones with excellent enantioselectivity. nih.govthieme-connect.com Palladium-catalyzed asymmetric allylation of azalactones has also been reported as a route to chiral azetidines. rsc.org Additionally, copper(I) complexes with chiral sabox ligands have been shown to catalyze the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-ylides to produce chiral azetine-carboxylates, which can be hydrogenated to stereochemically pure tetrasubstituted azetidines. nih.gov
| Method | Stereocontrol | Key Reagents/Catalysts | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Approach | Diastereoselective | (R)- or (S)-tert-butanesulfinamide | High d.r. (e.g., 85:15) | acs.org |
| Iodine-Mediated Cyclization | Diastereoselective | Iodine, NaHCO₃ | Forms cis-2,4-disubstituted products | nih.gov |
| Organocatalysis | Enantioselective | Chiral amine catalyst for α-chlorination | High ee (e.g., 84-92%) | nih.gov |
| Copper-Catalyzed Boryl Allylation | Enantioselective | Cu(I) with chiral bisphosphine ligand | High ee and d.r. | acs.orgbohrium.com |
| Gold-Catalyzed Cyclization | Enantioselective | Gold catalyst with chiral N-propargylsulfonamides | Excellent ee | nih.gov |
Functionalization and Diversification of Pre-formed Azetidine Cores
The modification of an already-formed azetidine ring is a crucial strategy for creating diverse libraries of compounds for applications in medicinal chemistry and materials science. rsc.orgnih.gov These methods often take advantage of the unique reactivity of the strained four-membered ring. rsc.org
A key strategy for functionalization is the direct metalation of the azetidine ring. The α-lithiation of N-protected azetidines, followed by trapping with an electrophile, is a valid approach for accessing complex C2-functionalized derivatives. nih.gov The choice of the N-protecting group (e.g., Boc, Bus) is critical for directing the regioselectivity of the lithiation. nih.gov
C–H activation provides another powerful tool for azetidine functionalization. For instance, the palladium-catalyzed C(sp³)–H arylation of azetidines has been achieved using an 8-aminoquinoline (B160924) directing group, allowing for the cis-selective introduction of aryl and heterocyclic groups at the C3 position. rsc.org
The inherent ring strain of azetidines also makes them susceptible to ring-opening reactions, which can be a productive pathway for synthesizing functionalized linear amines. rsc.orgnih.gov The reaction of N-activated azetidinium ions with various nucleophiles can proceed with high regio- and stereoselectivity. nih.gov For example, the regioselective ring opening of 2-aryl-substituted N-tosyl-azetidines with organotrifluoroborates has been reported. rsc.org Photochemically generated azetidinols can also undergo ring-opening upon addition of electron-deficient ketones or boronic acids. beilstein-journals.org
Furthermore, functional handles incorporated into the azetidine scaffold can be used for diversification. For example, 2-cyano azetidines, which can be synthesized stereoselectively, serve as versatile intermediates. nih.gov The cyano group can be reduced to a primary amine, which can then be further functionalized to build a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach allows for the generation of skeletal diversity from a common azetidine core. nih.gov
| Method | Position of Functionalization | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| α-Lithiation/Electrophilic Trapping | C2 | s-BuLi, Electrophile (e.g., D₂O, MeI) | Introduction of various substituents at C2. | nih.gov |
| Palladium-Catalyzed C-H Arylation | C3 | Pd(OAc)₂, 8-aminoquinoline directing group, Aryl iodide | cis-selective introduction of aryl groups at C3. | rsc.org |
| Nucleophilic Ring Opening | - | Activation of azetidine N, Nucleophile (e.g., organotrifluoroborates) | Formation of functionalized γ-amino compounds. | rsc.orgnih.gov |
| Diversification of Cyano Group | C2 | DIBAL-H reduction, then further reactions (e.g., sulfonylation, RCM) | Access to fused, bridged, and spirocyclic scaffolds. | nih.gov |
Chemical Reactivity and Mechanistic Transformations of the Azetidine Core
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring
The reactivity of the azetidine core in 3-Methyl-2-(3-methylphenyl)azetidine is largely driven by its considerable ring strain, which is estimated to be approximately 25.4 kcal/mol for the parent azetidine. rsc.orgmagtech.com.cn This strain energy, arising from bond angle distortion and torsional strain, is intermediate between that of the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.orgmagtech.com.cn This inherent strain makes the azetidine ring susceptible to reactions that lead to its cleavage, as this relieves the energetic penalty associated with the constrained four-membered system. rsc.orgnih.govresearchgate.netresearchwithrutgers.com Consequently, many reactions involving the azetidine core are thermodynamically favorable because they result in the formation of a less strained, acyclic product. beilstein-journals.org The stability of the azetidine ring is sufficient for facile handling under normal conditions, yet the ring can be selectively opened under appropriate chemical triggers, providing a versatile platform for synthetic chemistry. rsc.orgrsc.org
Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Ring-Opening Reactions of Azetidines
The strain inherent in the this compound ring makes it prone to ring-opening reactions, which are among its most characteristic transformations. nih.govbeilstein-journals.org These reactions typically proceed via cleavage of one of the carbon-nitrogen (C-N) bonds and can be initiated by electrophiles, nucleophiles, or acids. rsc.orgmagtech.com.cn
Acid-catalyzed ring-opening is a common pathway. nih.govyoutube.com Protonation of the nitrogen atom enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. For this compound, the regioselectivity of the attack is influenced by the substituents. The C2 carbon is attached to a 3-methylphenyl group, which can stabilize a developing positive charge in the transition state. This electronic effect favors the cleavage of the C2-N bond. magtech.com.cn A nucleophile would therefore preferentially attack the C2 position, leading to a specific regioisomer of the resulting γ-aminophenyl derivative.
Nucleophilic ring-opening can also occur, particularly when the nitrogen atom is quaternized or activated by an electron-withdrawing group. researchgate.net A wide range of nucleophiles, including halides, organometallics, and amines, can act as ring-opening agents. rsc.orgmagtech.com.cn The regioselectivity in these cases is a balance between electronic and steric effects. Strong or sterically bulky nucleophiles may favor attack at the less substituted C4 position, whereas electronically controlled reactions will still favor attack at the C2 position due to the stabilizing effect of the aryl group. magtech.com.cn
Table 2: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound
| Reaction Condition | Proposed Mechanism | Favored Site of Nucleophilic Attack | Rationale |
|---|---|---|---|
| Acidic (e.g., HCl) | SN1-like, carbocation intermediate | C2 | Stabilization of the positive charge by the adjacent 3-methylphenyl group. magtech.com.cn |
| Lewis Acid Catalysis | Coordination to Nitrogen | C2 | Activation of the C2-N bond and stabilization of the transition state. rsc.org |
| With Strong/Bulky Nucleophiles | SN2 | C4 | Attack at the sterically less hindered carbon atom. magtech.com.cn |
| With Nucleophiles on N-activated ring | SN2 | C2 | Electronic activation by the aryl group outweighs steric hindrance for many nucleophiles. magtech.com.cn |
Electrophilic and Nucleophilic Reactions at the Azetidine Nitrogen Atom
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. youtube.com As a result, it readily participates in reactions with a variety of electrophiles.
N-Alkylation and N-Acylation: The nitrogen can be easily alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. youtube.com These reactions are fundamental for modifying the properties of the azetidine or for introducing functional groups for further synthetic transformations. For instance, N-acylation can be used to install a protecting group or to synthesize amide derivatives.
Reaction with Acids: As a base, the nitrogen atom is readily protonated by acids to form an azetidinium salt. nih.govyoutube.com This protonation is often the first step in acid-catalyzed ring-opening reactions, as it activates the ring towards nucleophilic attack. youtube.com
N-Functionalization: The nitrogen atom can be functionalized with various groups to modulate the reactivity of the entire molecule. For example, the introduction of an N-Boc (tert-butyloxycarbonyl) group can alter the conformational properties and direct the regioselectivity of other reactions, such as lithiation at an adjacent carbon. nih.govnih.gov
Table 3: Common Reactions at the Nitrogen Atom of this compound
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylazetidinium salt |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetylazetidine |
| Acid | Hydrochloric Acid (HCl) | Azetidinium chloride |
| Protecting Group Precursor | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-azetidine |
Substituent Effects on Reactivity and Selectivity
The specific substituents on the azetidine ring of this compound play a critical role in directing its reactivity and the selectivity of its transformations.
2-(3-methylphenyl) Group: This aromatic substituent at the C2 position has a profound electronic influence. It can stabilize an adjacent carbocation or a radical intermediate, thereby significantly lowering the activation energy for reactions involving the cleavage of the C2-N bond. rsc.orgmagtech.com.cn In ring-opening reactions, this effect strongly directs nucleophilic attack to the C2 position. magtech.com.cn The presence of an electron-rich phenyl group can also make the ring more susceptible to opening. rsc.org
3-Methyl Group: The methyl group at the C3 position exerts both steric and electronic effects. Electronically, it is a weak electron-donating group. Sterically, it hinders the approach of reagents to the C3 and, to some extent, the C2 and C4 positions of the ring. This steric hindrance can influence the diastereoselectivity of reactions at the ring carbons and may affect the rate of reactions involving bulky reagents.
N-Substituent: Although the parent compound has a hydrogen on the nitrogen, the nature of any N-substituent dramatically alters reactivity. Electron-withdrawing groups (e.g., tosyl, Boc) decrease the nucleophilicity of the nitrogen but can activate the ring's carbon atoms toward nucleophilic attack or facilitate deprotonation at an adjacent carbon. nih.gov Conversely, electron-donating alkyl groups increase the nitrogen's basicity and nucleophilicity.
Rearrangement Reactions Involving Azetidine Intermediates
The strained azetidine ring can participate in various rearrangement reactions, often leading to the formation of other heterocyclic systems or acyclic products. beilstein-journals.org These rearrangements can be triggered by heat, light, or chemical reagents.
One important class of rearrangements involves the expansion of the four-membered ring into a more stable five-membered ring, such as a pyrrolidine. researchgate.net Such rearrangements can occur through various mechanisms, sometimes involving the formation of an intermediate azabicyclobutane or an aziridinium (B1262131) ion, followed by nucleophilic attack and bond migration. researchgate.netnih.gov For this compound, quaternization of the nitrogen followed by treatment with a base could potentially initiate a Stevens or Sommelet-Hauser rearrangement, leading to a rearranged acyclic amine or an expanded ring system.
Photochemical reactions can also lead to rearrangements. The Norrish-Yang cyclization is a photochemical process that can form azetidinols, which can then undergo subsequent ring-opening or rearrangement reactions. beilstein-journals.orgresearchgate.net While specific studies on this compound are not prevalent, the general principles of photochemistry suggest that under UV irradiation, it could potentially undergo rearrangements depending on the specific reaction conditions and the presence of photosensitizers. rsc.org
Advanced Analytical Methodologies for Azetidine Structure Elucidation
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine (B1206935) Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azetidine derivatives, including "3-Methyl-2-(3-methylphenyl)azetidine". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.
¹H NMR Spectroscopy: Proton (¹H) NMR is used to determine the number of different types of protons and their relative positions in the molecule. For "this compound," the spectrum would exhibit characteristic signals for the protons on the azetidine ring, the methyl group, and the methylphenyl group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the nitrogen atom (C2 and C4) are expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen. The coupling constants (J-values) between adjacent protons provide critical information about the dihedral angles and thus the stereochemistry (cis/trans isomerism) of the substituents on the azetidine ring. researchgate.net
Expected ¹H NMR Chemical Shift Ranges for Azetidine Derivatives:
| Proton Type | Expected Chemical Shift (ppm) |
|---|---|
| Azetidine Ring CH adjacent to N | 3.0 - 4.5 |
| Azetidine Ring CH₂ not adjacent to N | 2.0 - 3.0 |
| Aromatic CH | 7.0 - 7.5 |
| Methyl CH₃ (on ring) | 1.0 - 1.5 |
| Methyl CH₃ (on phenyl) | 2.0 - 2.5 |
Mass Spectrometry Techniques for Azetidine Structure and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov
For "this compound," the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. lookchem.com
The fragmentation pattern observed in the mass spectrum is particularly useful for structural elucidation. Electron ionization (EI) often leads to characteristic fragmentation of the azetidine ring. Common fragmentation pathways for cyclic amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the loss of a substituent. libretexts.orgmiamioh.edu Ring-opening and subsequent fragmentation can also occur, providing further clues about the substitution pattern on the azetidine ring. researchgate.net The fragmentation of "this compound" would likely involve the loss of the methyl or methylphenyl groups, as well as cleavage of the four-membered ring. nih.gov
Common Fragmentation Patterns in Azetidine Mass Spectra:
| Fragmentation Process | Description |
|---|---|
| Alpha-Cleavage | Cleavage of a C-C bond adjacent to the nitrogen atom, often leading to the loss of the largest alkyl substituent. |
| Ring Cleavage | Fragmentation of the strained four-membered ring, which can occur in various ways to produce characteristic fragment ions. |
| Loss of Substituents | Elimination of the methyl or methylphenyl groups as radicals. |
Infrared and Raman Spectroscopy for Functional Group Identification in Azetidines
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netuu.nl
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For "this compound," the IR spectrum would show characteristic absorption bands for the N-H bond (if present as a secondary amine), C-H bonds (aliphatic and aromatic), and C-N bonds. The N-H stretching vibration typically appears as a moderate peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching vibration of the azetidine ring would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. libretexts.orgnih.gov
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For "this compound," Raman spectroscopy would be useful for identifying the vibrations of the aromatic ring and the carbon backbone.
Characteristic IR Absorption Frequencies for Azetidine Derivatives:
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-N | Stretch | 1020 - 1250 |
X-Ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Azetidine Derivatives
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like "this compound," single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of the stereocenters (at C2 and C3). nih.gov
This technique can unambiguously establish the relative configuration of the methyl and methylphenyl substituents as either cis or trans. Furthermore, X-ray crystallography reveals detailed conformational information, such as the degree of puckering of the four-membered azetidine ring and the orientation of the substituents. researchgate.net This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Chiral Chromatography and Related Methods for Enantiomeric Purity Determination
Since "this compound" possesses two stereocenters, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is an essential technique for separating and quantifying these stereoisomers, thereby determining the enantiomeric purity of a sample. nih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are commonly employed for this purpose. researchgate.netnih.gov The CSP contains a chiral selector that interacts differently with the enantiomers of the analyte, leading to different retention times and thus their separation. nih.gov The choice of the chiral column and the mobile phase is critical for achieving good separation. mdpi.commdpi.com By comparing the peak areas in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately determined.
Exploration of Biological Relevance and Pharmacological Design Principles for Azetidine Scaffolds Pre Clinical Focus
Azetidines as Privileged Scaffolds in Rational Drug Design
The azetidine (B1206935) ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. nih.govpharmablock.com Its value stems from a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates. pharmablock.comresearchgate.net Unlike the more flexible open-chain analogues or larger rings, the azetidine moiety introduces a significant degree of molecular rigidity, which can be advantageous for several reasons. enamine.net By locking a portion of a molecule into a more defined conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and potency. enamine.net
The inherent ring strain of the azetidine scaffold, estimated at approximately 25.4 kcal/mol, is a defining characteristic. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable, less reactive pyrrolidines. rsc.orgrsc.org This balance provides satisfactory stability for handling and formulation while still offering unique reactivity that can be harnessed in synthesis. rsc.org The presence of the nitrogen atom also imparts polarity and a hydrogen bond acceptor site, which can be crucial for molecular recognition at a target receptor or enzyme.
The incorporation of an azetidine ring can significantly alter the physicochemical properties of a parent molecule. It can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to metabolism. Furthermore, the three-dimensional nature of the azetidine ring allows for the exploration of chemical space in ways that flat, aromatic rings cannot, providing a vector for substituents to project into specific binding pockets. researchgate.netresearchgate.net This combination of conformational constraint, stability, and synthetic versatility has led to the inclusion of the azetidine scaffold in a wide range of biologically active compounds, targeting everything from cancer and infectious diseases to central nervous system disorders. nih.govmedwinpublishers.com
Strategies for Incorporating Azetidine Rings into Bioactive Molecules (e.g., Peptidomimetics)
The structural rigidity and defined stereochemistry of azetidines make them excellent building blocks for peptidomimetics, which are compounds designed to mimic or block the biological function of peptides. Azetidine-2-carboxylic acid, a proline analogue, is a key starting material for introducing the azetidine constraint into peptide backbones. medwinpublishers.comresearchgate.net Its incorporation can induce specific secondary structures, such as turns and helices, and can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.
Several strategies are employed to incorporate azetidine rings:
Backbone Modification: Replacing a native amino acid, particularly proline, with an azetidine-based amino acid directly alters the peptide backbone's conformational possibilities. This can enforce a desired bioactive conformation.
Side-Chain Modification: Functionalized azetidines can be appended to the side chains of amino acids to act as conformationally restricted linkers or to interact with specific sub-pockets of a receptor.
Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other functional groups or larger ring systems like piperidine or morpholine. researchgate.net This strategy aims to retain or improve biological activity while optimizing pharmacokinetic properties such as solubility, cell permeability, and metabolic stability. For instance, replacing a ketone with an azetidine motif has emerged as a powerful tool in molecular design. researchgate.netresearchgate.net
The synthesis of these complex molecules often relies on robust methods for creating the azetidine ring itself, such as intramolecular cyclization, cycloaddition reactions, and transformations from other heterocyclic systems. medwinpublishers.com Recent advances, including palladium-catalyzed C-H amination and photochemical methods like the aza Paternò-Büchi reaction, have expanded the toolkit for creating densely functionalized azetidines suitable for incorporation into complex bioactive molecules. rsc.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies on Azetidine Analogues: Design and Molecular Mechanisms
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity. For azetidine-containing compounds, SAR studies often explore three main vectors around the ring:
N1-Substitution: The nitrogen atom of the azetidine ring is a common point for modification. Attaching different lipophilic or polar groups to the nitrogen can profoundly impact a compound's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. For example, in a series of GABA uptake inhibitors, N-alkylation with lipophilic moieties was crucial for potency at GAT-1 and GAT-3 transporters. drugbank.com
C2/C4-Substitution: The substitution pattern at the carbons adjacent to the nitrogen can influence stereochemistry and the orientation of key binding groups. The placement of substituents can be used to probe the topology of a binding site and optimize interactions.
C3-Substitution: The C3 position offers another vector for modification that directs substituents away from the main axis of the ring. This position is often used to attach groups that can form additional interactions with the target or to fine-tune solubility and other physical properties.
Table 1: Illustrative SAR Trends in Azetidine-Based STAT3 Inhibitors
| Scaffold | Key Modification | Observed Impact on Potency | Reference |
|---|---|---|---|
| R-Proline-Amide | Baseline Scaffold | Moderate (μM) | nih.gov |
| R-Azetidine-2-Carboxamide | Replacement of Proline with Azetidine | Significant Potency Increase (Sub-μM) | acs.org |
| Azetidine-Salicylate Series | Variation of Cyclohexyl Group | Modulated Lipophilicity; Cyclohexyl Remained Optimal | nih.gov |
| Azetidine-Salicylate Series | Replacement of Phenyl with Heterocycle | Maintained Potency with Increased Polarity | acs.org |
Azetidines in Asymmetric Catalysis as Ligands and Chiral Templates
Beyond their role as pharmacophores, chiral azetidines are valuable tools in asymmetric catalysis. Their rigid, well-defined structures make them effective chiral ligands for transition metals or as chiral templates to guide the stereochemical outcome of a reaction. When used as ligands, the nitrogen atom and potentially other functional groups on the azetidine ring can coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with a preference for one enantiomer over the other.
Azetidines have found application in a variety of catalytic processes, including additions to carbonyls and imines, and cross-coupling reactions. researchgate.net The conformational rigidity of the azetidine ring is key to their success, as it reduces the number of possible transition states, leading to higher enantioselectivity. L-azetidine-2-carboxylic acid, derived from natural sources, is a common starting point for the synthesis of these chiral ligands and auxiliaries. medwinpublishers.comresearchgate.net The ability to synthesize a wide array of substituted azetidines allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation.
Design of Azetidine-Based Scaffolds for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening. The goal is to efficiently populate chemical space with a wide range of molecular shapes and functionalities. Azetidine-based scaffolds are well-suited for DOS due to their inherent three-dimensionality and the presence of multiple, chemically distinct points for diversification. enamine.net
A typical DOS strategy involving an azetidine core might proceed as follows:
Scaffold Synthesis: A central azetidine scaffold is synthesized with orthogonal protecting groups on its reactive sites (e.g., the N1-nitrogen and functional groups at C2, C3, or C4).
Diversification: In a branching pathway, different sets of building blocks are introduced at each of the reactive sites. For example, the nitrogen atom can be acylated, alkylated, or arylated, while a carboxylic acid at the C2 position can be converted into a variety of amides or esters.
Complexity Generation: Subsequent reactions can be performed to further modify the molecule, such as using the azetidine ring itself in strain-release reactions to build more complex polycyclic systems.
This approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, conformationally constrained azetidine core. enamine.net These libraries can then be screened against a multitude of biological targets to identify novel hit compounds, which can serve as starting points for drug discovery programs. The rigid nature of the azetidine scaffold ensures that the resulting library members possess well-defined three-dimensional shapes, a desirable feature for identifying high-quality hits. enamine.net
Future Perspectives and Emerging Research Challenges in Azetidine Chemistry
Development of Novel and Sustainable Synthetic Routes for Substituted Azetidines
The synthesis of substituted azetidines, including 3-Methyl-2-(3-methylphenyl)azetidine, has traditionally relied on multi-step sequences that often involve harsh reaction conditions and generate significant waste. A major future direction is the development of more efficient and environmentally benign synthetic methodologies.
Key Research Thrusts:
C-H Activation/Functionalization: Direct functionalization of the azetidine (B1206935) ring through C-H activation would provide a more atom-economical approach to novel derivatives. Research is focused on developing selective catalysts for the functionalization of specific C-H bonds within the azetidine scaffold.
Photoredox Catalysis: The use of visible light to promote cycloaddition reactions and other ring-forming strategies offers a greener alternative to traditional thermal methods. researchgate.net
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters for the synthesis of azetidine derivatives.
Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of chiral azetidines is a promising avenue for producing enantiomerically pure compounds.
Hypothetical Sustainable Synthesis of this compound:
| Step | Reaction Type | Reagents and Conditions | Sustainability Aspect |
| 1 | Imine Formation | 3-Methylbenzaldehyde (B113406), Methylamine | High atom economy |
| 2 | [2+2] Cycloaddition | Propene, Photoredox catalyst, Visible light | Use of renewable energy source |
| 3 | Purification | Supercritical fluid chromatography | Reduced solvent waste |
Advanced Computational Approaches for Predictive Design and Mechanistic Insights
Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. For azetidine chemistry, computational methods can provide valuable insights into the structure, reactivity, and biological activity of these strained heterocycles.
Applications in Azetidine Research:
Conformational Analysis: Predicting the preferred conformations of substituted azetidines like this compound is crucial for understanding their interaction with biological targets.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the transition states and reaction pathways of novel azetidine syntheses, aiding in the optimization of reaction conditions.
Virtual Screening: In silico screening of virtual libraries of azetidine derivatives against protein targets can accelerate the identification of new drug candidates.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel azetidine compounds, helping to prioritize candidates for further development.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The inherent ring strain of the azetidine nucleus gives rise to unique reactivity that can be exploited for the synthesis of more complex molecular architectures. Future research will focus on uncovering and harnessing novel chemical transformations of the azetidine ring.
Emerging Areas of Reactivity:
Ring-Opening Reactions: Selective cleavage of the C-C or C-N bonds of the azetidine ring can provide access to a variety of functionalized acyclic amines.
Ring-Expansion Reactions: The transformation of azetidines into larger heterocyclic systems, such as pyrrolidines and piperidines, is a valuable synthetic strategy. researchgate.net
Cross-Coupling Reactions: The development of new methods for the cross-coupling of functionalized azetidines with other organic molecules will expand the available chemical space of azetidine derivatives.
Integration of Azetidine Chemistry with High-Throughput Screening Technologies for Early-Stage Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. The integration of novel azetidine synthesis with HTS technologies is essential for accelerating the discovery of new therapeutic agents.
Synergistic Approaches:
Diversity-Oriented Synthesis (DOS): The development of synthetic routes that can generate large libraries of structurally diverse azetidine derivatives is crucial for effective HTS campaigns.
DNA-Encoded Libraries (DELs): The synthesis of azetidine-containing building blocks for incorporation into DNA-encoded libraries will enable the screening of massive numbers of compounds against a wide range of biological targets.
Fragment-Based Drug Discovery (FBDD): Small, azetidine-containing fragments can be screened for weak binding to a target protein. Hit fragments can then be elaborated into more potent lead compounds.
Expanding the Chemical Space of Azetidine Derivatives for Novel Applications
While the primary focus of azetidine research has been in medicinal chemistry, there is growing interest in exploring the potential of these compounds in other areas.
Potential Future Applications:
Materials Science: The rigid and defined geometry of the azetidine ring makes it an attractive scaffold for the development of new polymers and functional materials.
Agrochemicals: The unique biological properties of azetidines may lead to the discovery of new herbicides, insecticides, and fungicides.
Catalysis: Chiral azetidine derivatives have the potential to serve as ligands for asymmetric catalysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-2-(3-methylphenyl)azetidine, and what challenges arise due to azetidine ring strain?
- Methodological Answer : The synthesis often involves cyclization strategies to construct the strained azetidine ring. For example, tandem hydroamination/glycosylation reactions using glycal precursors can generate functionalized azetidines in a regio- and stereoselective manner . Challenges include managing ring strain during ring closure, which requires precise temperature control (e.g., −78°C to room temperature) and catalysts like palladium(II) oxide to stabilize intermediates. Solvent selection (e.g., dichloromethane or THF) and protecting groups (e.g., tert-butyl) are critical to avoid side reactions .
Q. How can X-ray crystallography validate the structure of this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation are standard tools. Key steps include:
- Data collection: Use high-resolution diffraction data (e.g., Cu-Kα radiation).
- Refinement: Apply restraints for disordered moieties (common in azetidines due to conformational flexibility).
- Validation: Check for R-factor convergence (<5%) and residual electron density maps to confirm atomic positions .
Q. What assays are used to screen the biological activity of azetidine derivatives like this compound?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., resazurin microtiter assay) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity indices.
- Structure-activity relationship (SAR) : Systematic substitution at the 3-methylphenyl group to optimize potency while monitoring logP and solubility (e.g., using HPLC or shake-flask methods) .
Advanced Research Questions
Q. How can transcriptomic profiling elucidate the mechanism of action of this compound against Mycobacterium tuberculosis?
- Methodological Answer :
- Treat bacterial cultures with sub-MIC concentrations of the compound.
- Extract RNA and perform RNA-seq to identify differentially expressed genes.
- Pathway analysis (e.g., KEGG) may reveal disruption of mycolic acid biosynthesis, supported by lipidomic validation (e.g., LC-MS of mycolate intermediates) .
Q. How to resolve contradictions in reported biological activity data for azetidine derivatives?
- Methodological Answer :
- Standardize assays : Use consistent bacterial strains (e.g., M. tuberculosis H37Rv) and culture conditions (e.g., 7H9 medium).
- Control for stereochemistry : Chiral HPLC or SFC to confirm enantiopurity, as racemic mixtures may obscure SAR .
- Validate target engagement : Generate resistant mutants via serial passaging and perform whole-genome sequencing to identify mutations in putative targets (e.g., FAS-II enzymes) .
Q. What strategies improve the scalability of enantioselective azetidine synthesis?
- Methodological Answer :
- Catalytic desymmetrization : Use chiral phosphoric acids (e.g., Ad-BPA) to achieve >90% ee via hydrogen-bonding activation of intermediates .
- One-pot reactions : Combine hydroamination and glycosylation steps to reduce isolation stages and improve yields (e.g., from 45% to 72%) .
- Flow chemistry : Optimize residence times for exothermic steps (e.g., ring closure) to enhance safety and throughput.
Q. How to design azetidine derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-methyl group with polar groups (e.g., -OH or -CF3) while maintaining logD <3 (calculated via Molinspiration).
- In silico modeling : Use PAMPA-BBB assays to predict permeability and align with neurotransmitter-like scaffolds (e.g., azetidine-3-carboxylic acid derivatives) .
- In vivo validation : Microdialysis in rodent models to measure brain-to-plasma ratios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
